2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Description
2,6-Ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol is a bisbenzimidazole derivative characterized by two benzimidazole rings linked to a central phenol moiety substituted with tert-butyl groups at the 2- and 6-positions. Its synthesis likely follows established routes for bisbenzimidazoles, involving condensation reactions of o-phenylenediamine derivatives with appropriate carbonyl compounds .
Properties
IUPAC Name |
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O/c1-32(2,3)23-16-21(17-24(29(23)40)33(4,5)6)31-35-25-10-8-20(18-27(25)36-31)30-34-26-11-9-22(19-28(26)37-30)39-14-12-38(7)13-15-39/h8-11,16-19,40H,12-15H2,1-7H3,(H,34,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRWWFIBSFWADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856158 | |
| Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129244-66-2 | |
| Record name | 2,6-Di-tert-butyl-4-[6-(4-methylpiperazin-1-yl)[1',3'-dihydro-1H,2'H-[2,5'-bibenzimidazole]]-2'-ylidene]cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol involves the preparation of bisbenzimide derivatives. The general synthetic route includes the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization reactions to form the bisbenzimide structure . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol primarily undergoes binding reactions with DNA. It binds to the minor grooves of the DNA double strand, enhancing fluorescence intensity in A/T-rich regions . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The binding of this compound to DNA is facilitated by the presence of high ionic strength conditions, such as those provided by buffers containing sodium chloride (NaCl) . The fluorescence intensity of the dye increases with the pH of the solution .
Major Products Formed
The major product formed from the interaction of this compound with DNA is a fluorescent complex that can be detected using fluorescence microscopy or flow cytometry .
Scientific Research Applications
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol has a wide range of applications in scientific research:
Mechanism of Action
2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol exerts its effects by binding to the minor grooves of the DNA double strand, particularly in A/T-rich regions . This binding enhances the fluorescence intensity of the dye, allowing for the visualization of DNA in living and fixed cells . The molecular targets of this compound are the A/T-rich sequences in the DNA, and the pathways involved include the formation of stable fluorescent complexes with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
The compound shares structural homology with Hoechst 33258 (bisbenzimide trihydrochloride), a well-characterized DNA minor-groove binder. Key similarities and differences include:
Hydrogen Bonding and Crystallography
While Hoechst 33258’s DNA-binding relies on hydrogen bonds between benzimidazole N–H groups and DNA bases, the tert-butyl groups in the target compound may disrupt this interaction. highlights the importance of hydrogen-bonding patterns (graph set analysis) in molecular recognition; steric hindrance from tert-butyl groups could alter these patterns, reducing binding efficiency .
Research Findings and Derivative Studies
- Hoechst 33258 Derivatives: Carbamate and nitrosourea derivatives exhibit enhanced cytotoxicity by introducing alkylating agents, but they also increase genotoxicity . The target compound’s tert-butyl groups may mitigate such effects, though empirical data are needed.
- Synthetic Accessibility : The synthesis of bisbenzimidazoles typically involves cyclocondensation under acidic conditions. The tert-butyl groups may necessitate protective-group strategies, increasing synthetic complexity compared to Hoechst 33258 .
Biological Activity
The compound 2,6-di-tert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol , often referred to as MIR96-IN-1, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of MIR96-IN-1 is , with a molar mass of approximately 588.79 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C33H48N8O2 |
| Molar Mass | 588.79 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
MIR96-IN-1 functions as a selective inhibitor of microRNA-96 biogenesis. MicroRNA-96 is implicated in various cancer pathways, and its inhibition can lead to altered expression of downstream targets, ultimately inducing apoptosis in cancer cells. This mechanism positions MIR96-IN-1 as a promising candidate for cancer therapy.
Antitumor Effects
Research has demonstrated that MIR96-IN-1 exhibits significant antitumor activity. In vitro studies have shown that the compound can induce cell death in various cancer cell lines by inhibiting microRNA-96 production. For instance, a study indicated that treatment with MIR96-IN-1 led to a reduction in cell viability and increased apoptosis markers in breast cancer cells.
Case Studies
- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with MIR96-IN-1 resulted in a 50% reduction in cell viability after 48 hours at a concentration of 10 µM. The study noted increased levels of cleaved caspase-3, indicating apoptosis.
- Lung Cancer Models : Another study utilized A549 lung cancer cells to evaluate the efficacy of MIR96-IN-1. Results showed that the compound significantly reduced cell proliferation and induced G0/G1 phase arrest.
Comparative Analysis
The biological activity of MIR96-IN-1 can be compared with other benzimidazole derivatives known for their anticancer properties.
| Compound Name | Mechanism of Action | Activity Level |
|---|---|---|
| MIR96-IN-1 | Inhibition of microRNA biogenesis | High |
| Benzimidazole A | Induction of apoptosis via caspase activation | Moderate |
| Benzimidazole B | DNA intercalation leading to cell cycle arrest | High |
Research Findings
Recent findings indicate that the structure of MIR96-IN-1 is critical for its biological activity. Modifications to the benzimidazole moiety or the piperazine group can significantly alter its potency and selectivity against cancer cells.
In Vitro Studies
A series of in vitro experiments have confirmed the following:
- Cell Viability : At concentrations ranging from 5 µM to 20 µM, MIR96-IN-1 consistently reduced cell viability across multiple cancer cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with MIR96-IN-1.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
